molecular formula C17H17N7O3S B10954392 2-[1-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[1-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10954392
M. Wt: 399.4 g/mol
InChI Key: DAUFAZMXPTXGTG-UHFFFAOYSA-N
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Description

2-[1-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound. This compound is notable for its unique structure, which combines multiple heterocyclic rings, including pyrazole, triazole, and benzothiophene moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the triazole and benzothiophene rings. Each step requires specific reagents and conditions to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy group could yield a variety of substituted derivatives.

Scientific Research Applications

2-[1-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro1

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving heterocyclic compounds.

    Medicine: Potential therapeutic applications due to its unique structure and possible biological activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[1-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is not well understood. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. Further research is needed to elucidate the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole derivatives: Known for their anti-inflammatory and analgesic properties.

    Triazole derivatives: Often used as antifungal agents.

    Benzothiophene derivatives: Known for their potential anticancer activities.

Uniqueness

What sets 2-[1-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its combination of these three heterocyclic moieties in a single molecule. This unique structure could confer a range of biological activities, making it a valuable compound for further research.

Properties

Molecular Formula

C17H17N7O3S

Molecular Weight

399.4 g/mol

IUPAC Name

4-[1-(3-methoxy-4-nitropyrazol-1-yl)ethyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C17H17N7O3S/c1-9(22-7-11(24(25)26)16(21-22)27-2)14-19-15-13-10-5-3-4-6-12(10)28-17(13)18-8-23(15)20-14/h7-9H,3-6H2,1-2H3

InChI Key

DAUFAZMXPTXGTG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN2C=NC3=C(C2=N1)C4=C(S3)CCCC4)N5C=C(C(=N5)OC)[N+](=O)[O-]

Origin of Product

United States

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